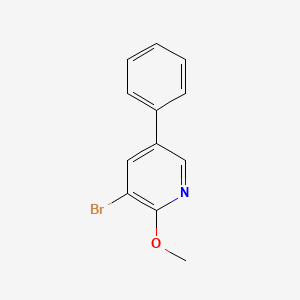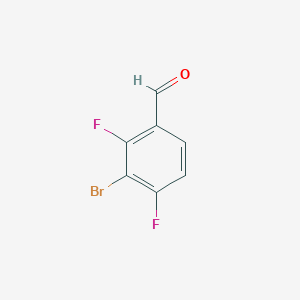
3-Bromo-2,4-difluorobenzaldehyde
Vue d'ensemble
Description
3-Bromo-2,4-difluorobenzaldehyde is an organic compound . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2,4-difluorobenzaldehyde is C7H3BrF2O . The InChI code is 1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-2,4-difluorobenzaldehyde is 221.00 g/mol . It has a topological polar surface area of 17.1 Ų .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Palladium-Catalyzed Cross-Coupling : 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 3-Bromo-2,4-difluorobenzaldehyde, have been extensively used in synthetic chemistry, particularly under palladium-catalyzed conditions. This has applications in creating compounds with potential biological and material applications (Ghosh & Ray, 2017).
Analytical Chemistry
- Gas Chromatography : Studies on the separation and determination of bromo-hydroxybenzaldehydes, which include compounds structurally similar to 3-Bromo-2,4-difluorobenzaldehyde, have been conducted using gas chromatography. This technique offers simplicity, speed, and precision in analysis (Shi Jie, 2000).
Spectroscopy
- Matrix-Isolation Infrared Spectroscopy : The isomers of difluorobenzaldehydes, including 2,4-difluorobenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. This research is significant for understanding the photo-induced rotational isomerism in these compounds (Itoh et al., 2011).
Medicinal Chemistry
- Anti-Inflammatory Properties : 3-Bromo-4,5-dihydroxybenzaldehyde, a compound related to 3-Bromo-2,4-difluorobenzaldehyde, shows anti-inflammatory properties. This has potential therapeutic applications for conditions involving allergic inflammation such as atopic dermatitis (Kang et al., 2015).
Material Science
- Nonlinear Optical Properties : The bromine substitution in certain benzaldehydes significantly affects their structural, reactivity, and optical properties. This research is essential for developing new materials with potential applications in nonlinear optics (Aguiar et al., 2022).
Environmental Chemistry
- Solubility Studies : The solubility of bromo-hydroxybenzaldehydes in various solvents has been studied. Understanding the solubility characteristics of such compounds is crucial for their application in different environmental contexts (Jia et al., 2020).
Safety And Hazards
3-Bromo-2,4-difluorobenzaldehyde is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Propriétés
IUPAC Name |
3-bromo-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUJOBHCYUUMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-difluorobenzaldehyde | |
CAS RN |
1326714-93-5 | |
| Record name | 3-Bromo-2,4-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
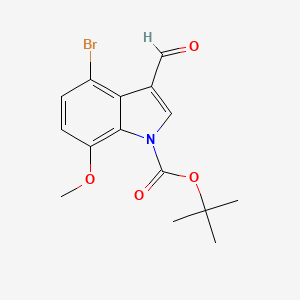
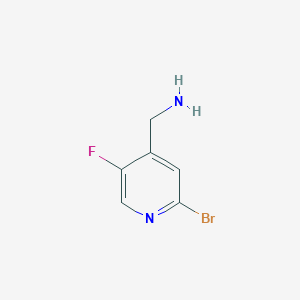
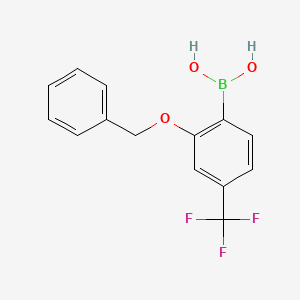
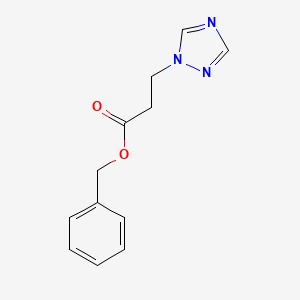
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
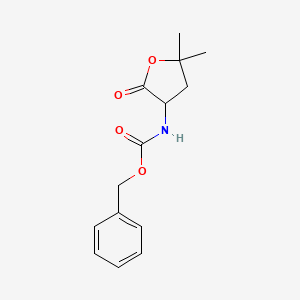
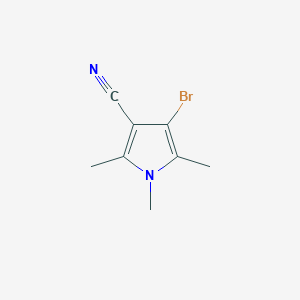
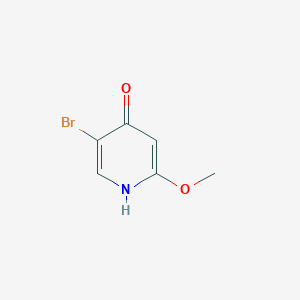
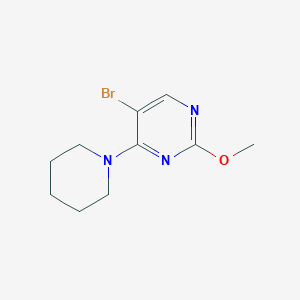
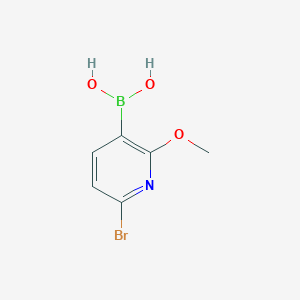
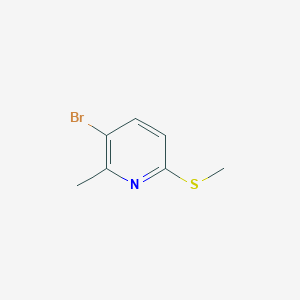
![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)
